1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is a compound that belongs to the class of isoindoles, which are nitrogen-containing heterocycles. These structures are significant in organic chemistry due to their presence in various biologically active compounds and natural products. The compound’s unique structure, featuring an isoindole core with a 4-ethenylphenylmethyl substituent, makes it an interesting subject for research and application in multiple fields.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63413-74-1 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be achieved through several methods. One common approach involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . This method leverages a rhodium-catalyzed cascade reaction, resulting in a significant increase in molecular complexity.
Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique isoindole derivatives.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloadditions with multiple bonds such as CC, CN, CO, CS, NN, and NO.
Electrocyclization: It can undergo 1,5- and 1,7-electrocyclization, leading to the formation of heterocyclic molecules.
Substitution Reactions: The compound can also undergo substitution reactions, particularly involving the ethenylphenylmethyl group.
Common reagents used in these reactions include rhodium vinylcarbene, nitriles, and various nucleophiles and electrophiles. The major products formed from these reactions are typically heterocyclic compounds with increased molecular complexity.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, exhibiting bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole Derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Pyrrole Derivatives: Pyrrole ring closure reactions are commonly used in the synthesis of isoindoles, and these compounds exhibit similar biological activities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- (CAS Number: 63413-74-1), is a derivative of isoindole that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of phthalimide derivatives known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- is C17H13NO2. The compound features a vinyl group attached to a phenyl ring and has been characterized using various spectroscopy techniques such as FT-IR and NMR .
Research has identified several mechanisms through which 1H-Isoindole derivatives exert their biological effects:
- Cyclooxygenase Inhibition : Studies indicate that certain isoindole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), critical in inflammatory processes. For instance, some derivatives demonstrated greater COX-2 inhibition compared to the reference drug meloxicam .
- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its protective effects against oxidative stress .
- Neuroprotective Effects : Isoindole derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), which plays a role in neuroinflammation and neuronal apoptosis .
Case Studies
Several studies have assessed the biological activity of 1H-Isoindole derivatives:
- Anti-inflammatory Activity :
- Cytotoxicity Assessment :
- Bioinformatics Analysis :
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| COX Inhibition | Significant inhibition observed; selective for COX-2 |
| Antioxidant | Effective ROS/RNS scavenging ability |
| Neuroprotective | Inhibition of MAO-B; potential for neurodegenerative disease treatment |
| Cytotoxicity | Low cytotoxicity at therapeutic concentrations |
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for preparing 2-[(4-ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, and what reaction conditions are critical for yield optimization? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing stoichiometric equivalents of phthalic anhydride derivatives with 4-ethenylbenzylamine in ethanol (as a solvent) under inert atmosphere achieves moderate yields (60–75%) . Key parameters include temperature control (70–80°C), reaction time (4–6 hours), and purification via recrystallization from ethanol. Adjusting molar ratios and using catalysts like p-toluenesulfonic acid (p-TsOH) may improve efficiency.
Structural Characterization Techniques
Q: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound? A:
- 1H/13C NMR : Confirm the presence of the ethenyl group (δ ~5.2–5.8 ppm for CH2=CH protons) and isoindole-dione backbone (aromatic protons at δ ~7.5–8.5 ppm) .
- X-ray crystallography : Resolve the spatial arrangement of the 4-ethenylphenylmethyl substituent and hydrogen-bonding interactions (e.g., C=O⋯H-N). Refinement parameters (R factor < 0.05) ensure accuracy .
Purification Challenges
Q: What purification challenges arise during synthesis, and how can they be mitigated? A: Common issues include:
- By-products : Unreacted amine or phthalic anhydride derivatives. Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization (ethanol/water) removes impurities .
- Solubility : Low solubility in polar solvents requires mixed-solvent systems (e.g., DCM/methanol).
Advanced Crystallographic Analysis
Q: How does the 4-ethenylphenylmethyl substituent influence the crystal packing and intermolecular interactions? A: X-ray studies of analogous compounds reveal that bulky substituents like 4-ethenylphenylmethyl disrupt planar stacking of isoindole-dione cores, leading to twisted conformations. Weak C-H⋯O hydrogen bonds and van der Waals interactions dominate packing, affecting thermal stability .
Thermal Stability and Decomposition Pathways
Q: What thermal analysis methods are suitable to study stability, and what decomposition products are observed? A:
- TGA/DSC : Measure melting points (e.g., 155–158°C for similar derivatives) and decomposition onset temperatures (~250°C) .
- GC-MS : Identify volatile degradation products (e.g., phthalimide fragments or styrene derivatives from ethenyl group cleavage) .
Structure-Activity Relationship (SAR) Studies
Q: How does the 4-ethenylphenylmethyl group impact biological or chemical activity compared to other substituents? A: Substituents at the isoindole-dione N-position influence electronic and steric properties. The ethenyl group enhances π-π stacking in receptor binding (hypothetical for drug analogs) but reduces solubility. Comparative studies with phenyl or methyl analogs (e.g., ) can quantify these effects .
Computational Modeling Applications
Q: How can DFT or molecular docking predict the compound’s reactivity or interactions? A:
- DFT : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Docking : Simulate binding to biological targets (e.g., enzymes with isoindole-dione affinity) using crystallographic data .
Synthetic By-product Analysis
Q: What analytical strategies identify and quantify synthetic by-products? A:
- HPLC-MS : Resolve impurities with reverse-phase C18 columns (acetonitrile/water gradient).
- 2D NMR (COSY, HSQC) : Assign signals for regioisomers or dimerization products .
Green Chemistry Approaches
Q: What solvent/catalyst systems align with green chemistry principles for this synthesis? A: Replace ethanol with cyclopentyl methyl ether (CPME) or use microwave-assisted reactions to reduce time and energy. Catalytic methods (e.g., enzyme-mediated reactions) are under exploration .
Addressing Data Contradictions in Literature
Q: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) or spectral data? A: Cross-validate results using multiple techniques (e.g., DSC for melting points, high-field NMR for signal assignment). Contradictions may arise from polymorphic forms or solvent-dependent crystallization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
